

LPK-26: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LPK-26

Cat. No.: B1247716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **LPK-26**, a potent and selective κ -opioid receptor agonist. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

LPK-26, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula $C_{18}H_{24}Cl_2N_2O$.^[1] It is recognized for its high affinity and selectivity for the κ -opioid receptor, demonstrating potential as an analgesic with a reduced risk of dependence compared to traditional opioids.^[1]

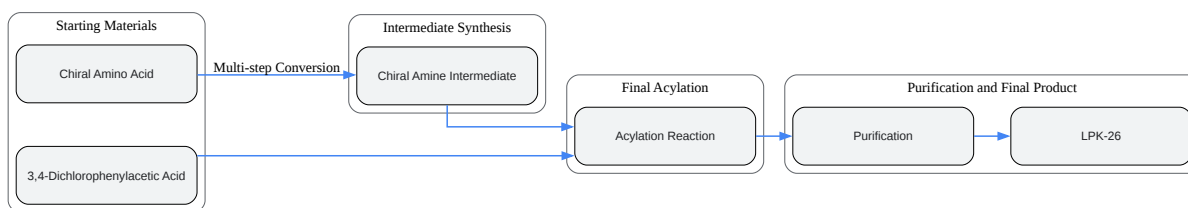
Table 1: Chemical Identifiers of **LPK-26**

Identifier	Value
IUPAC Name	2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide
Molecular Formula	C ₁₈ H ₂₄ Cl ₂ N ₂ O
SMILES	CC(C)--INVALID-LINK--N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl
InChIKey	QFAIAMMFKKYCTL-QGZVFWFLSA-N

Synthesis of LPK-26

While a detailed, step-by-step synthesis protocol for **LPK-26** is not readily available in the public domain, it is described as a derivative of ICI-199441 and an analogue of U-50,488H. The synthesis would likely involve a multi-step process starting from a chiral amino acid precursor to introduce the desired stereochemistry. A plausible synthetic route would involve the acylation of a chiral amine intermediate with 3,4-dichlorophenylacetic acid.

Logical Workflow for the Plausible Synthesis of **LPK-26**:



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **LPK-26**.

Biological Activity and Quantitative Data

LPK-26 exhibits high affinity and selectivity for the κ -opioid receptor (KOR) over μ - and δ -opioid receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is associated with analgesia without the severe addictive properties linked to μ -opioid receptor agonists.

Table 2: Receptor Binding Affinity of **LPK-26**

Receptor	K _i (nM)
κ -Opioid Receptor	0.64
μ -Opioid Receptor	1170
δ -Opioid Receptor	>10,000
Data from Tao et al., 2008.[1]	

The functional activity of **LPK-26** has been demonstrated in both in vitro and in vivo studies. It acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic effects in animal models.

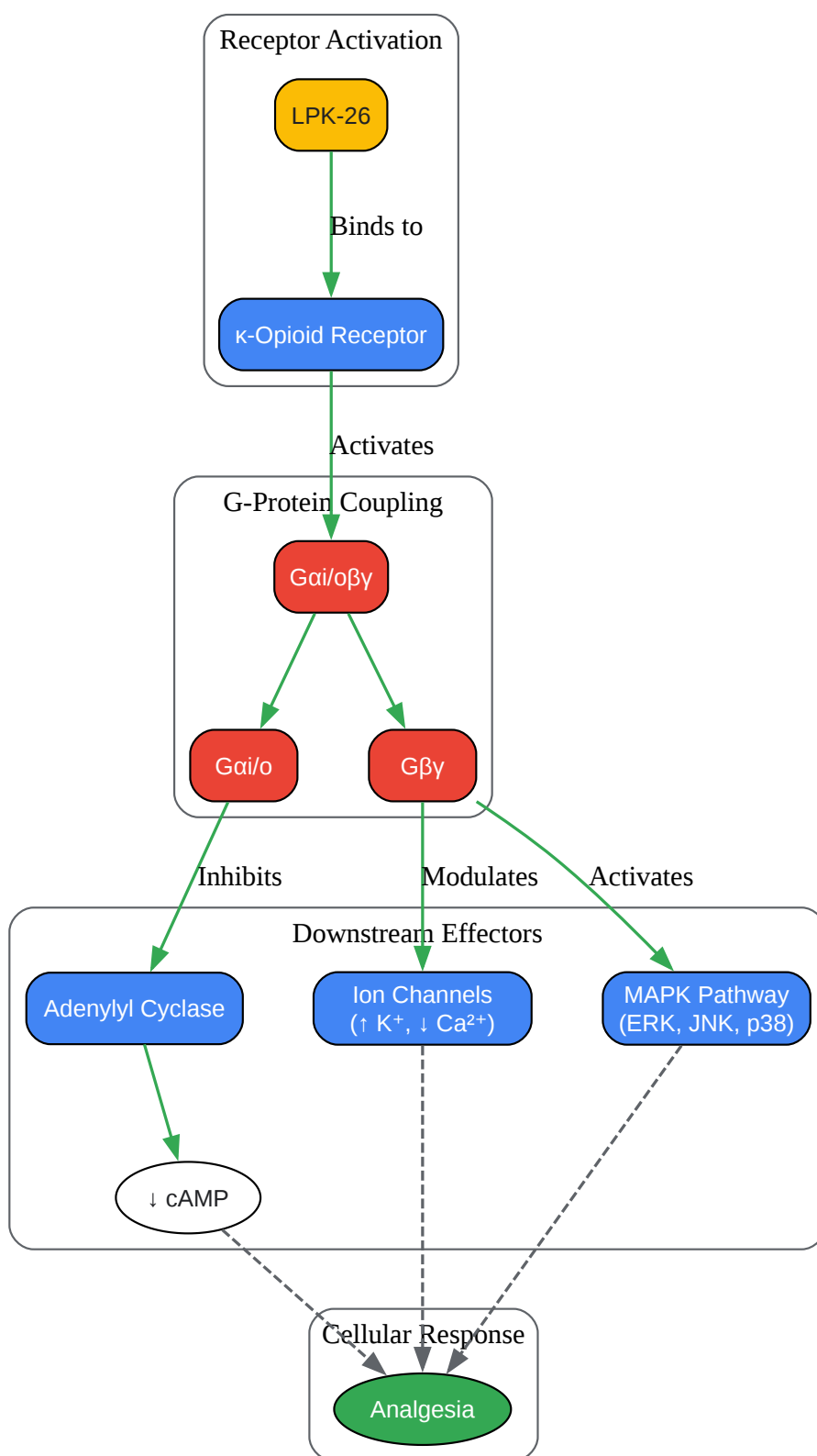
Table 3: Functional Activity of **LPK-26**

Assay	Metric	Value
[³⁵ S]GTPγS Binding	EC ₅₀ (nM)	0.0094
Mouse Hot-Plate Test	ED ₅₀ (mg/kg)	0.049
Mouse Acetic Acid Writhing Test	ED ₅₀ (mg/kg)	0.0084
Data from Tao et al., 2008.[1]		

Signaling Pathway

As a κ -opioid receptor agonist, **LPK-26** initiates a cascade of intracellular signaling events upon binding to the receptor. The κ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gai/o subunit.

Signaling Pathway of **LPK-26** at the κ -Opioid Receptor:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LPK-26, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LPK-26: A Technical Guide to its Chemical Structure, Synthesis, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247716#lpk-26-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com